

Synthesis and Isotopic Labeling of MEHHP-d4: A Technical Guide

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Compound of Interest

Mono(2-ethyl-5-hydroxyhexyl)

Phthalate-d4

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and isotopic labeling of **Mono(2-ethyl-5-hydroxyhexyl)** phthalate-d4 (MEHHP-d4). This deuterated internal standard is crucial for the accurate quantification of MEHHP, a major oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), in various biological matrices. Understanding human exposure to DEHP is of significant interest due to its potential endocrine-disrupting properties.

Overview of MEHHP-d4

MEHHP-d4 is a stable isotope-labeled version of MEHHP where four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the native MEHHP but has a higher mass. This property makes it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of MEHHP-d4



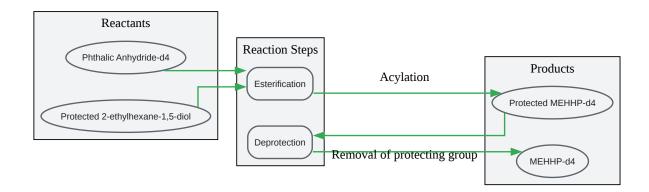
Property	Value	
Molecular Formula	C16H18D4O5	
Molecular Weight	298.37 g/mol	
Appearance	Colorless to light yellow oil	
Purity	Typically ≥95%	
Isotopic Purity	Typically ≥98%	

Synthesis of MEHHP-d4

The synthesis of ring-deuterated MEHHP (MEHHP-d4) is based on the reaction of a suitable protected alcohol with phthalic anhydride-d4. While the full detailed experimental protocol from the primary literature by Gilsing et al. is not publicly available, the general synthetic strategy can be outlined based on published descriptions. The synthesis involves the esterification of an alcohol with a protected hydroxyl group, followed by deprotection and subsequent oxidation.

A plausible synthetic route is the acylation of a protected 2-ethylhexane-1,5-diol derivative with phthalic anhydride-d4, followed by deprotection.

Proposed Synthesis Scheme:



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Caption: Proposed workflow for the synthesis of MEHHP-d4.

Quantitative Data for Synthesis

Specific quantitative data such as reaction yield and isotopic enrichment for the synthesis of MEHHP-d4 are detailed in the work by Gilsing et al. (2002, 2003, 2005). However, as the full text of these publications is not widely available, a summary of typical expected values is provided below.

Parameter	Expected Value	Notes
Reaction Yield	High	Published descriptions suggest high-yielding transformation steps.
Chemical Purity	>97%	Based on reports citing the work of Gilsing et al.[1]
Isotopic Purity (d4)	≥98%	Standard for commercially available deuterated internal standards.

Experimental Protocols

The primary application of MEHHP-d4 is as an internal standard for the quantification of MEHHP in biological samples, most commonly urine. Below is a detailed protocol for the analysis of MEHHP in human urine using LC-MS/MS with an automated online solid-phase extraction (SPE) sample preparation method.

Protocol: Quantification of MEHHP in Human Urine using LC-MS/MS

- 1. Materials and Reagents:
- Human urine samples
- MEHHP-d4 internal standard solution (concentration to be optimized)



- β-glucuronidase from E. coli
- Ammonium acetate buffer (pH 6.5)
- HPLC-grade water and acetonitrile
- Formic acid
- Online SPE system with a suitable cartridge (e.g., C18)
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Sample Preparation (Automated Online SPE):
- Thaw frozen urine samples to room temperature.
- Vortex and centrifuge the samples to pellet any precipitates.
- To 100 μL of urine supernatant, add the MEHHP-d4 internal standard solution.
- Add ammonium acetate buffer and β-glucuronidase to deconjugate the glucuronidated MEHHP.
- Incubate the mixture (e.g., 37°C for 90 minutes).
- The autosampler injects the sample onto the online SPE system.
- The SPE cartridge is washed to remove interferences.
- The analytes (MEHHP and MEHHP-d4) are eluted from the SPE cartridge and transferred to the analytical LC column.
- 3. LC-MS/MS Analysis:
- LC Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.





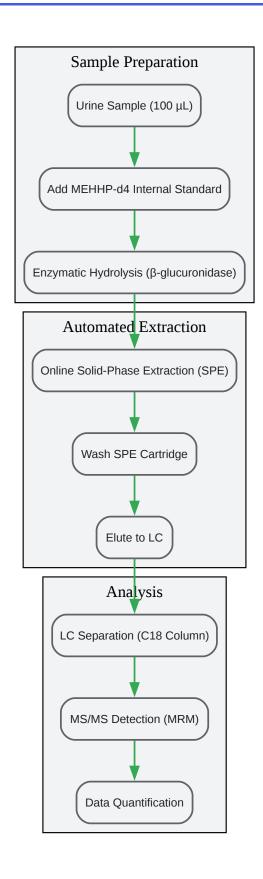


 MS Detection: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for both MEHHP and MEHHP-d4 should be optimized.

4. Data Analysis:

- A calibration curve is generated by plotting the ratio of the peak area of MEHHP to the peak area of MEHHP-d4 against the concentration of the MEHHP standards.
- The concentration of MEHHP in the unknown urine samples is then calculated from this calibration curve.





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Caption: Experimental workflow for urine analysis of MEHHP.

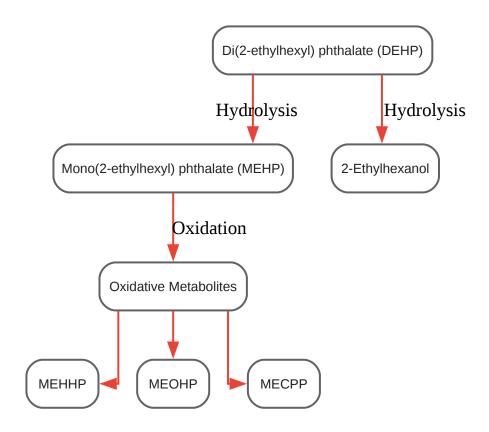


Signaling Pathway and Metabolic Context

MEHHP is a product of the metabolic breakdown of DEHP. Recent research has also implicated MEHHP in the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. [2]

Metabolic Pathway of DEHP

DEHP is first hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is then further oxidized to form several secondary metabolites, including MEHHP, Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).



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Caption: Metabolic pathway of DEHP to MEHHP and other metabolites.

MEHHP and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

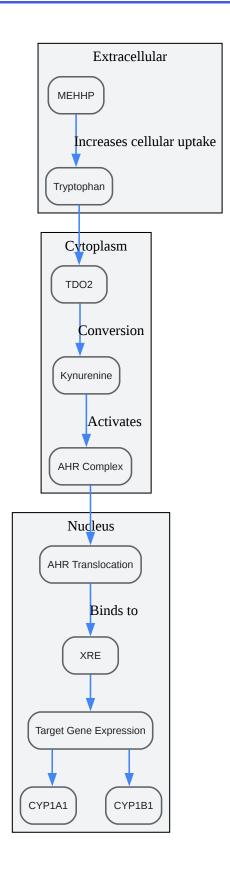


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MEHHP has been shown to activate the AHR pathway.[2] This activation is initiated by an increase in cellular tryptophan uptake and its conversion to kynurenine, which acts as an endogenous AHR ligand. Upon activation, the AHR translocates to the nucleus and induces the expression of target genes, including cytochrome P450 enzymes CYP1A1 and CYP1B1.[2] This pathway has been implicated in promoting the survival of uterine leiomyoma cells.[2]





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Caption: MEHHP-mediated activation of the AHR signaling pathway.



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- 2. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation PMC [pmc.ncbi.nlm.nih.gov]
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